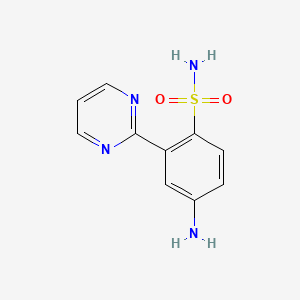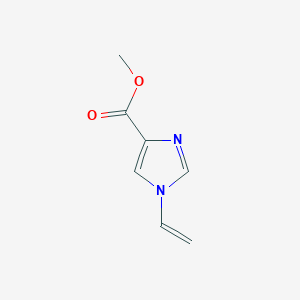
Methyl 1-ethenyl-1H-imidazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-vinyl-1H-imidazole-4-carboxylate is a heterocyclic organic compound that features an imidazole ring substituted with a vinyl group and a methyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-vinyl-1H-imidazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amido-nitrile with a vinylating agent in the presence of a catalyst. The reaction conditions are often mild, allowing for the inclusion of various functional groups .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 1-vinyl-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for substitution reactions.
Major Products:
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Halogenated imidazole derivatives.
Aplicaciones Científicas De Investigación
Methyl 1-vinyl-1H-imidazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of methyl 1-vinyl-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition. The vinyl group can participate in conjugation reactions, enhancing the compound’s reactivity and binding affinity to biological targets.
Comparación Con Compuestos Similares
Methyl imidazole-4-carboxylate: Lacks the vinyl group, resulting in different reactivity and applications.
Vinyl imidazole: Lacks the ester group, affecting its solubility and chemical behavior.
1-Vinylimidazole: Similar structure but without the ester group, leading to different applications in polymer chemistry.
Uniqueness: Methyl 1-vinyl-1H-imidazole-4-carboxylate is unique due to the presence of both the vinyl and ester groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
61375-19-7 |
|---|---|
Fórmula molecular |
C7H8N2O2 |
Peso molecular |
152.15 g/mol |
Nombre IUPAC |
methyl 1-ethenylimidazole-4-carboxylate |
InChI |
InChI=1S/C7H8N2O2/c1-3-9-4-6(8-5-9)7(10)11-2/h3-5H,1H2,2H3 |
Clave InChI |
IQVHRILGKYLJQG-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CN(C=N1)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Oxabicyclo[4.1.0]heptan-5-one](/img/structure/B12930408.png)
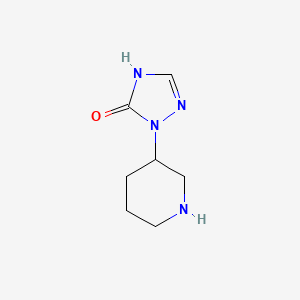
![1-{[4-(Propan-2-yl)phenyl]methyl}-1H-benzimidazol-2-amine](/img/structure/B12930429.png)
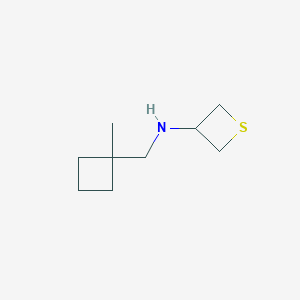
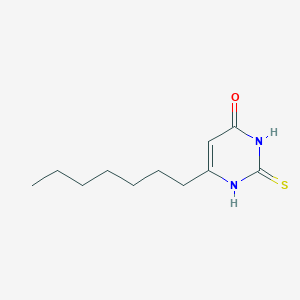
![2-[(2-Methylpropan-2-yl)oxycarbonyl]-2,6-diazaspiro[3.3]heptane-7-carboxylic acid](/img/structure/B12930449.png)
![4'-[(5-Formyl-2,4-diphenyl-1H-imidazol-1-yl)methyl][1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12930451.png)

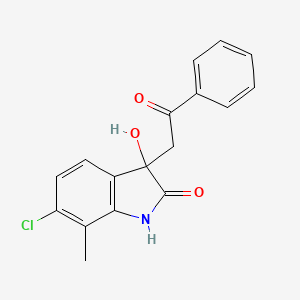
![1,10-bis(3,5-ditert-butylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12930459.png)
![Benzamide, 4-[[4-amino-6-(cyclohexylmethoxy)-2-pyrimidinyl]amino]-](/img/structure/B12930461.png)
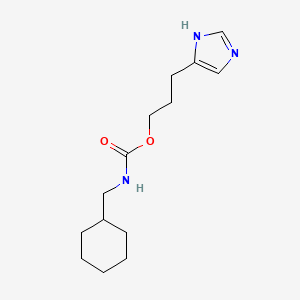
![4-([1,1'-Biphenyl]-4-yl)-2-chlorobenzo[4,5]thieno[3,2-d]pyrimidine](/img/structure/B12930474.png)
